molecular formula C15H28N2O2 B1658271 tert-butyl N-[(4-tert-butylcyclohexylidene)amino]carbamate CAS No. 60295-14-9

tert-butyl N-[(4-tert-butylcyclohexylidene)amino]carbamate

Cat. No.: B1658271
CAS No.: 60295-14-9
M. Wt: 268.39 g/mol
InChI Key: SDEIMMNFUISAGU-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-tert-butylcyclohexylidene)amino]carbamate is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60295-14-9

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-[(4-tert-butylcyclohexylidene)amino]carbamate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)11-7-9-12(10-8-11)16-17-13(18)19-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,18)

InChI Key

SDEIMMNFUISAGU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=NNC(=O)OC(C)(C)C)CC1

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)OC(C)(C)C)CC1

60295-14-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butylcyclohexanone (3.95 g, 25.6 mmol) in CH2Cl2 (50 mL) was added tert-butyl hydrazinecarboxylate (3.83 g, 25.6 mmol). A 1:1 mixture of MgSO4/Na2SO4 was added to the reaction to make a slurry and the reaction was stirred vigorously. After 18 h, the reaction was diluted with CH3CN and filtered. The solvent was removed from the filtrate under reduced pressure to give 6.78 g of N′-(4-tert-butyl-cyclohexylidene)-hydrazinecarboxylic acid tert-butyl ester as a white foam. This material was used without further purification in the next step. 1H NMR (400 MHz, DMSO-d6) δ 9.51 (s, 1H), 2.93 (d, J=15 Hz, 1H), 2.30 (d, J=13 Hz, 1H), 2.08 (m, 1H), 1.89 (m, 2H), 1.66 (m, 1H), 1.43 (s, 9H), 1.25 (m, 1H), 1.13 (m, 1H), 1.03 (m, 1H), 0.85 (s, 9H).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
MgSO4 Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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